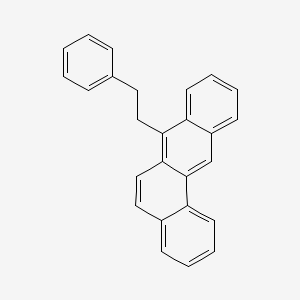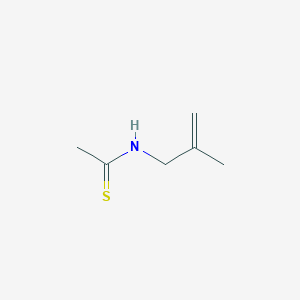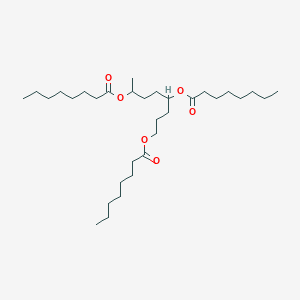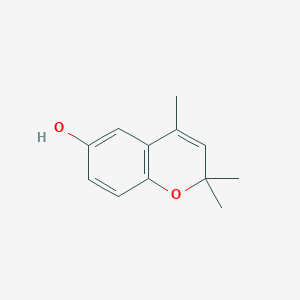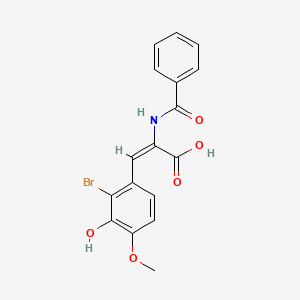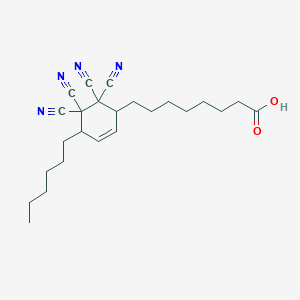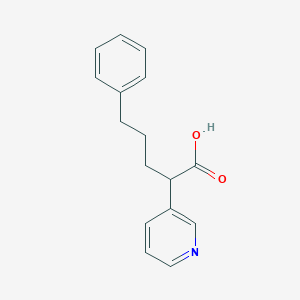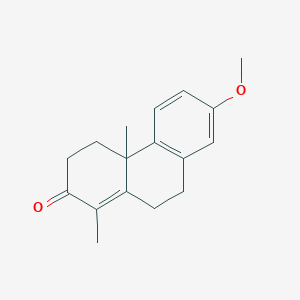
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenanthrene derivatives.
Study of Aromaticity: Helps in understanding the aromatic nature and reactivity of polycyclic aromatic hydrocarbons.
Biology
Biological Activity: Potential studies on its biological activity, including anti-inflammatory or anticancer properties.
Medicine
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound without methoxy and dimethyl substitutions.
1-Methoxyphenanthrene: A similar compound with a single methoxy group.
1,4-Dimethylphenanthrene: A compound with two methyl groups but no methoxy group.
Propriétés
Numéro CAS |
13850-26-5 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
7-methoxy-1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C17H20O2/c1-11-14-6-4-12-10-13(19-3)5-7-15(12)17(14,2)9-8-16(11)18/h5,7,10H,4,6,8-9H2,1-3H3 |
Clé InChI |
QOECYSIXQCIRRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=C(C2(CCC1=O)C)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
